N-Octylmethyldiethoxysilane

Übersicht

Beschreibung

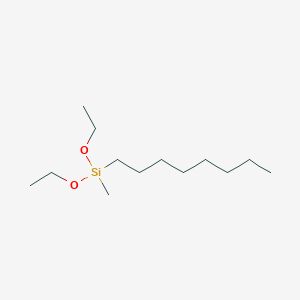

N-Octylmethyldiethoxysilane is an organosilicon compound with the molecular formula C13H30O2Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used as a synthetic intermediate for silicone materials and has applications in various industries, including inks, coatings, adhesives, plastics, rubbers, and cosmetics .

Vorbereitungsmethoden

The preparation of N-Octylmethyldiethoxysilane involves several steps:

Methylation Reaction: Octanol reacts with a methylating agent in the presence of hydrogen and methyl aluminum chloride as catalysts under specific temperature and pressure conditions to form octyl methyl ethyl ether.

Silanization Reaction: The octyl methyl ethyl ether is then reacted with silanol and sodium borohydride to form octylmethylsilane.

Final Reaction: Octylmethylsilane is reacted with ethanol in the presence of an acid catalyst to produce this compound.

Analyse Chemischer Reaktionen

N-Octylmethyldiethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: Can undergo substitution reactions with other silanes or silanols.

Common reagents used in these reactions include water, ethanol, and various catalysts such as acids or bases. The major products formed from these reactions are silanols, siloxanes, and ethanol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

N-Octylmethyldiethoxysilane is characterized by its hydrophobic nature and ability to form siloxane networks upon hydrolysis. The compound's structure comprises a long octyl chain, which enhances its hydrophobicity and compatibility with organic materials. Its reactivity is influenced by the presence of ethoxy groups, which facilitate polymerization processes when exposed to moisture.

Reactivity Overview

- Hydrolysis Rate : N-OMDES reacts slowly with moisture, making it suitable for applications requiring controlled reactivity .

- Polymerization : The polymerization of N-OMDES can be influenced by environmental conditions such as humidity and temperature, affecting its performance in various applications .

Applications in Surface Modification

One of the primary uses of this compound is in the modification of surfaces to impart hydrophobic properties. This is particularly useful in construction materials and coatings.

Case Study: Concrete Protection

A study demonstrated that an emulsion of octyl-triethoxysilane significantly reduced water absorption in concrete by 83.4%, indicating that similar formulations with N-OMDES could enhance water repellency in construction materials .

| Property | Value |

|---|---|

| Water Absorption Coefficient | Reduced by 83.4% |

| Penetration Depth | > 3.7 mm |

Encapsulation Technologies

This compound has been explored for use in encapsulation technologies, particularly in the agricultural sector for bio-pesticides.

Case Study: Single Cell Encapsulation

Research indicates that N-OMDES can be utilized in Pickering emulsions for single cell encapsulation, providing a protective barrier against environmental stressors. This method has applications in gene therapy and controlled drug delivery systems . The encapsulation process enhances stability and reduces contamination risks.

Hydrophobic Coatings

The compound is also employed in creating hydrophobic coatings for various substrates, including textiles and metals. Its ability to form a robust siloxane network contributes to long-lasting water repellency.

Performance Metrics

| Substrate | Water Contact Angle | Durability |

|---|---|---|

| Textiles | 120° | High |

| Metals | 110° | Moderate |

Environmental Considerations

The slow reactivity of this compound with moisture suggests that it can be used effectively without rapid degradation or loss of functionality, making it an environmentally friendly option compared to other silanes that react more aggressively .

Wirkmechanismus

The mechanism of action of N-Octylmethyldiethoxysilane involves its ability to form strong bonds with various substrates through siloxane linkages. This compound can interact with hydroxyl groups on surfaces, leading to the formation of stable, hydrophobic layers that improve the material’s properties. The molecular targets include hydroxyl groups on surfaces, and the pathways involved are primarily hydrolysis and condensation reactions .

Vergleich Mit ähnlichen Verbindungen

N-Octylmethyldiethoxysilane is unique due to its specific alkyl and diethoxysilyl groups, which provide distinct properties compared to other silanes. Similar compounds include:

N-Octylmethyldimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and applications.

N-Propylmethyldiethoxysilane: Has a shorter alkyl chain, resulting in different physical and chemical properties.

N-Octadecyltriethoxysilane: Features a longer alkyl chain and three ethoxy groups, offering different hydrophobicity and bonding characteristics.

This compound stands out due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Biologische Aktivität

N-Octylmethyldiethoxysilane (OMDES) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science. This article reviews the biological activity of OMDES, focusing on its interactions with biological systems, encapsulation properties, and potential applications as a biocompatible agent.

Chemical Structure and Properties

This compound is characterized by its hydrophobic octyl group and two ethoxy groups attached to a silicon atom. This structure imparts unique properties that influence its behavior in biological environments. The hydrophobic nature of the octyl group enhances its compatibility with lipid membranes, while the ethoxy groups facilitate interactions with aqueous environments.

Encapsulation and Drug Delivery

One of the significant applications of OMDES is in the encapsulation of therapeutic agents. Research indicates that silane-based nanoparticles can effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For instance, studies have shown that OMDES can form nanoparticles that encapsulate enzymes such as horseradish peroxidase (HRP), retaining their enzymatic activity post-encapsulation. This encapsulation allows for controlled release and targeted delivery of drugs, potentially improving therapeutic outcomes in cancer treatment and other diseases .

Interaction with Biological Molecules

OMDES has been investigated for its ability to interact with proteins and other biomolecules. The mild chemistry associated with silane compounds allows for the trapping of proteins within porous structures without denaturing them. For example, lysozyme has been successfully encapsulated using silane-modified nanostructures, maintaining its enzymatic activity upon release . This property is crucial for developing biosensors and drug delivery systems.

Study 1: Enzyme Encapsulation

In a study examining the encapsulation of HRP using OMDES-derived nanoparticles, researchers found that the enzyme retained its activity and followed Michaelis-Menten kinetics even after being encapsulated within a hydrophobic silica core. The nanoparticles exhibited a nearly monodispersed spherical shape with an average diameter below 100 nm, making them suitable for biomedical applications .

Study 2: Surface Modification

Another study focused on the reactivity of OMDES when applied to various substrates, including limestone and sandstone. Results indicated that OMDES showed higher bonding strength compared to other silanes tested, suggesting that it could be utilized in surface modification applications where enhanced adhesion is required . The experimental mass return rates demonstrated that OMDES had lower evaporation losses compared to other silanes, indicating its stability in various environmental conditions.

Data Tables

| Compound | Theoretical Mass Return (%) | Experimental Mass Return (%) | Reactivity (%) |

|---|---|---|---|

| Dimethyldimethoxysilane | 61.7 | 1.4 | 2.3 |

| Isobutylmethyldimethoxysilane | 71.6 | 2.8 | 3.9 |

| N-Octylmethyldimethoxysilane | 78.9 | 17.1 | 21.7 |

| Dimethyldiethoxysilane | 50.0 | 1.7 | 3.4 |

| This compound | 70.0 | 3.7 | 5.3 |

Eigenschaften

IUPAC Name |

diethoxy-methyl-octylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVJKRKRRMJKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-38-2 | |

| Record name | n-Octylmethyldiethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.